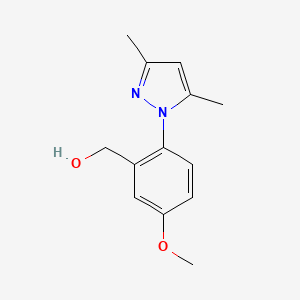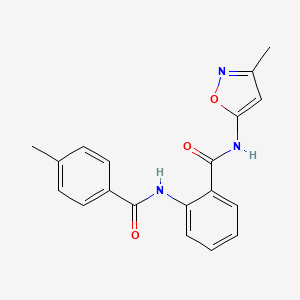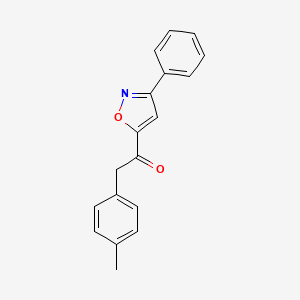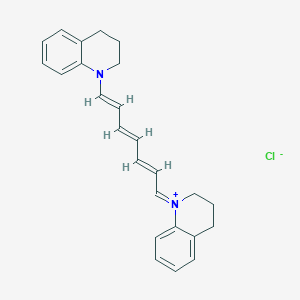
Butanoic acid, 3-phosphono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phosphonobutanoic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butanoic acid backbone
Méthodes De Préparation
The synthesis of 3-phosphonobutanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the dealkylation of dialkyl phosphonates using acidic conditions, such as hydrochloric acid, or employing the McKenna procedure, which involves a two-step reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Phosphonobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a mimic of natural phosphonic acids, aiding in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 3-phosphonobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function . This mechanism is particularly useful in the development of drugs and therapeutic agents.
Comparaison Avec Des Composés Similaires
3-Phosphonobutanoic acid can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
4422-66-6 |
|---|---|
Formule moléculaire |
C4H9O5P |
Poids moléculaire |
168.08 g/mol |
Nom IUPAC |
3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2-4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) |
Clé InChI |
ZQKIEZGLXJMDRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)


![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)


![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)




![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
